Cas no 6169-06-8 ((S)-Octan-2-ol)

(S)-Octan-2-ol structure
Product Name:(S)-Octan-2-ol
CAS No:6169-06-8
Molecular Formula:C8H18O
Molecular Weight:130.22792
MDL:MFCD00064283
CID:46472
PubChem ID:87574148
(S)-Octan-2-ol Properties
Names and Identifiers
-
- (S)-Octan-2-ol
- 2-Octanol, (2S)-
- 2-Octanol, (S)-
- d-Octan-2-ol
- (S)-(+)-2-Octanol
- D(+)-2-Octanol
- (S)-(+)-Hexylmethylcarbinol
- (S)-2-Octanol
- (S)-(+)-2-Octanol, 99%
- O0144
- D-(+)-OCTAN-2-OL
- UNII-2855UV552L
- DTXSID20880644
- 2-OCTANOL, D-
- MFCD00064283
- D81747
- (+)-2-octanol
- (2S)-octan-2-ol
- 2-Octanol #
- l-2-octanol
- CHEBI:37870
- d-2-octanol
- 2-OCTANOL, (S)-(+)-
- 1(S)-methylheptanol
- AKOS015889263
- (2S)-OCTANOL
- W-105112
- NS00096154
- SCHEMBL619761
- 2-OCTANOL D-FORM [MI]
- A805175
- CS-0140577
- (S)-1-METHYLHEPTYL ALCOHOL
- LMFA05000551
- (S)-(+)-octan-2-ol
- Q27117297
- 6169-06-8
- (S)-(+)-Octanol
- (2S)-2-octanol
- 2-Octanol (S)
- (S)-(-)-2-octanol
- EINECS 228-213-6
- (S)-(+)-2-OCTYL ALCOHOL
- (S)-2-OCTYL ALCOHOL
- 2-OCTANOL D-FORM
- (S)-(+)-2-Octanol, for chiral derivatization
- A833372
- 113301-48-7
- S-(+)-2-Octanol
- 2855UV552L
- AS-56576
- AKOS015840328
- (S)-2-octanol
-
- MDL: MFCD00064283
- InChIKey: SJWFXCIHNDVPSH-QMMMGPOBSA-N
- Inchi: 1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
- SMILES: CCCCCC[C@H](C)O
- BRN: 1719323
Computed Properties
- Exact Mass: 130.13584
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 5
- Monoisotopic Mass: 130.136
- Heavy Atom Count: 9
- Complexity: 52.5
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.9
- Surface Charge: 0
- Topological Polar Surface Area: 20.2
Experimental Properties
- LogP: 2.33760
- PSA: 20.23
- Merck: 6752
- Refractive Index: n20/D 1.426(lit.)
- Water Partition Coefficient: 1 g/L (20 ºC)
- Boiling Point: 175 °C(lit.)
- Melting Point: -61.15°C (estimate)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Solubility: 1.28g/l
- Color/Form: Colorless \ oily liquid with special smell
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents
- Solubility: Slightly soluble in water, miscible in ethanol \ ether \ chloroform, etc
- Specific Rotation: 9.5 º (neat)
- Optical Activity: [α]20/D +9.5°, neat
- Density: 0.822 g/mL at 25 °C(lit.)
(S)-Octan-2-ol Security Information
-
Symbol:
- WGK Germany:3
- Safety Instruction: 26-36
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
-
Dangerous goods sign:
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Statement: H227-H305-H316-H319-H335-H402
- Warning Statement: P210-P261-P264-P271-P273-P280-P301+P310+P331-P304+P340+P312-P305+P351+P338+P337+P313-P332+P313-P370+P378-P403+P233-P405-P501
- Prompt:warning
- Storage Condition:Store below +30°C.
- Risk Phrases: 36/37/38
- TSCA:Yes
- Explosive Limit:0.8%(V)
(S)-Octan-2-ol Customs Data
- HS CODE:29051620
(S)-Octan-2-ol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003CXP-1g |
(S)-Octan-2-ol |
6169-06-8 | 98% | 1g |
$6.00 | 2024-04-22 | |
A2B Chem LLC | AB55933-1g |
(S)-(+)-2-Octanol |
6169-06-8 | 98% | 1g |
$6.00 | 2024-04-19 | |
Aaron | AR003D61-1g |
(S)-Octan-2-ol |
6169-06-8 | 98% | 1g |
$4.00 | 2025-02-10 | |
abcr | AB179480-1 g |
(S)-(+)-2-Octanol, 99%; . |
6169-06-8 | 99% | 1g |
€65.60 | 2023-02-05 | |
Apollo Scientific | OR304045-1g |
(S)-(+)-2-Octanol |
6169-06-8 | 98% | 1g |
£15.00 | 2025-02-19 | |
Chemenu | CM394548-25g |
(S)-(+)-2-Octanol |
6169-06-8 | 95%+ | 25g |
$79 | 2023-02-02 | |
Enamine | EN300-54540-1.0g |
(2S)-octan-2-ol |
6169-06-8 | 1.0g |
$821.0 | |||
eNovation Chemicals LLC | K53818-5g |
(S)-(+)-2-Octanol |
6169-06-8 | 97% | 5g |
$299 | 2022-09-05 | |
TRC | S078140-5g |
(S)-Octan-2-ol |
6169-06-8 | 5g |
$ 155.00 | 2022-06-03 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12425-1g |
(S)-(+)-2-Octanol, 99% |
6169-06-8 | 99% | 1g |
¥1309.00 | 2023-02-26 |
(S)-Octan-2-ol Suppliers
HU ZHOU TIAN RUI Biotechnology Co., Ltd.
(CAS:6169-06-8)
MR./MRS.:CHEN HUAN BIN
Phone:17757221717
Email:lula119@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:6169-06-8)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:6169-06-8)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
(S)-Octan-2-ol Related Literature
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Shu-Ying Li,Ting Chen,Lin Wang,Dong Wang,Li-Jun Wan Nanoscale 2016 8 17861
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Yuki Shimizu,Yoshiaki Shoji,Daisuke Hashizume,Yuuya Nagata,Takanori Fukushima Chem. Commun. 2018 54 12314
-
Iris Destoop,Hong Xu,Cristina Oliveras-González,Elke Ghijsens,David B. Amabilino,Steven De Feyter Chem. Commun. 2013 49 7477
-
Susanne Leuchs,Shukrallah Na'amnieh,Lasse Greiner Green Chem. 2013 15 167
-
Jose Miguel Carceller,Maria Mifsud,Maria J. Climent,Sara Iborra,Avelino Corma Green Chem. 2020 22 2767
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Jose Miguel Carceller,Maria Mifsud,Maria J. Climent,Sara Iborra,Avelino Corma Green Chem. 2020 22 2767
-
Iris Destoop,Andrea Minoia,Oleksandr Ivasenko,Aya Noguchi,Kazukuni Tahara,Yoshito Tobe,Roberto Lazzaroni,Steven De Feyter Faraday Discuss. 2017 204 215
-
Shu-Ying Li,Ting Chen,Qi Chen,Dong Wang,Guangshan Zhu Chem. Sci. 2023 14 2646
-
Christina Kohlmann,Susanne Leuchs,Lasse Greiner,Walter Leitner Green Chem. 2011 13 1430
-
Evelyne Weber,Alexander Seifert,Mihaela Antonovici,Christopher Geinitz,Jürgen Pleiss,Vlada B. Urlacher Chem. Commun. 2011 47 944
Recommended suppliers
Amadis Chemical Company Limited
(CAS:6169-06-8)(S)-Octan-2-ol

Purity:99%
Quantity:100g
Price($):414.0